Origanoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

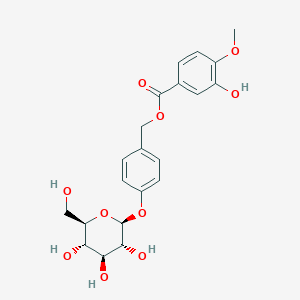

Origanoside is a phenolic glucoside compound found in the essential oil of Lippia origanoides, a plant known for its diverse biological activities. It is characterized by its antioxidant, antimicrobial, and cicatrizing properties . Despite its therapeutic potential, commercial use has been limited due to unfavorable physicochemical characteristics, such as high volatility and low water solubility.

Synthesis Analysis

The synthesis of This compound involves extraction from Lippia origanoides essential oil. Researchers have explored various methods, including freeze drying, spray drying, rotary evaporation, and supercritical CO2 extraction. The choice of cyclodextrin (CD) type significantly impacts complexation efficiency. Hydroxypropyl-β-cyclodextrin has shown the best results, achieving a complexation efficiency of approximately 0.7 .

Aplicaciones Científicas De Investigación

Antioxidant Activities

Origanoside, a phenolic glucoside isolated from Origanum vulgare, demonstrates significant antioxidant properties. It exhibits radical-scavenging capacity, reducing power, and inhibits lipid peroxidation. In cellular models, this compound enhances the activities of catalase and glutathione peroxidase, reducing reactive oxygen species generation, thereby confirming its cytoprotective effect in hepatocytes and keratinocytes (Chou et al., 2011).

Antimelanogenic Effects

This compound has been found to have antimelanogenic effects. It inhibits cellular tyrosinase and DOPA oxidase in melanoma cells and reduces expressions of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins, both in vitro and in vivo. This suggests its potential as a skin-whitening agent and as an additive in cosmetics (Liang et al., 2010).

Antihyperglycemic Properties

Studies on endemic Origanum grosii from Morocco highlight the antihyperglycemic activities of the Origanum genus. An aqueous extract of O. grosii significantly reduced postprandial hyperglycemia in normal rats and inhibited α-amylase, suggesting potential management applications for postprandial hyperglycemia (El hassouni et al., 2021).

Antidepressant-Like Effects

Origanum majorana essential oil shows antidepressant-like effects in mice, possibly through modulation of the monoaminergic system. It affects dopaminergic, serotonergic, and noradrenergic systems, indicating its potential for treating depression (Abbasi-Maleki et al., 2019).

Liver Regeneration

Carvacrol, derived from origanum oil, enhances liver regeneration after partial hepatectomy in rats. It increases the liver regeneration rate, mitotic index, and proliferating cell nuclear antigen index, suggesting potential benefits in liver healing and regeneration (Uyanoğlu et al., 2006).

Cytogenetic Studies

Chromosomal studies in Origanum species, including O. vulgare, provide insight into genetic variability and stability, useful for both conservation and breeding programs. These studies reveal the chromosome number and genome size, important for understanding the species' genetic makeup (Bakha et al., 2017).

Propiedades

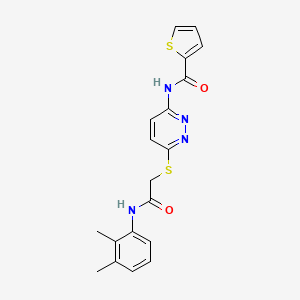

IUPAC Name |

[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c1-28-15-7-4-12(8-14(15)23)20(27)29-10-11-2-5-13(6-3-11)30-21-19(26)18(25)17(24)16(9-22)31-21/h2-8,16-19,21-26H,9-10H2,1H3/t16-,17-,18+,19-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAIYEGJHXRQQQ-GQUPQBGVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2669730.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669736.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2669738.png)

![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate](/img/structure/B2669747.png)